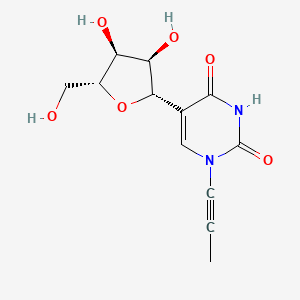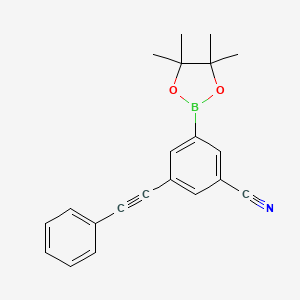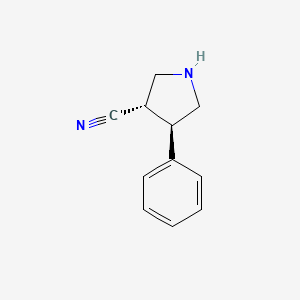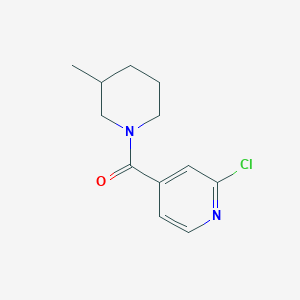![molecular formula C24H26N6OS B13358545 N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13358545.png)
N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that features a triazole ring, a pyridine ring, and a cyanocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the pyridine ring via a coupling reaction.
- Attachment of the cyanocyclohexyl group through a nucleophilic substitution reaction.
- Final assembly of the compound through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use as a drug candidate for treating diseases by targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved would vary based on the target and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds might include other triazole derivatives, pyridine-containing molecules, or cyanocyclohexyl-substituted compounds. Examples include:
- 1,2,4-Triazole derivatives with different substituents.
- Pyridine-based inhibitors or modulators.
- Cyanocyclohexyl-containing drugs or research chemicals.
Uniqueness
The uniqueness of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide lies in its specific combination of functional groups and its potential to interact with multiple biological targets, offering a versatile platform for drug development and research.
特性
分子式 |
C24H26N6OS |
|---|---|
分子量 |
446.6 g/mol |
IUPAC名 |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C24H26N6OS/c1-17-8-4-5-9-20(17)30-21(19-10-14-26-15-11-19)28-29-23(30)32-18(2)22(31)27-24(16-25)12-6-3-7-13-24/h4-5,8-11,14-15,18H,3,6-7,12-13H2,1-2H3,(H,27,31) |
InChIキー |
PSCINZQQTFHVKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3(CCCCC3)C#N)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)

![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)

![Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13358485.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13358496.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)

![N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13358524.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)

